molecular formula C9H9NO B8292155 2-Methyl-3-(prop-2-ynyloxy)pyridine CAS No. 69022-72-6

2-Methyl-3-(prop-2-ynyloxy)pyridine

Cat. No.: B8292155
CAS No.: 69022-72-6
M. Wt: 147.17 g/mol
InChI Key: DPOQEVKDXHAFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(prop-2-ynyloxy)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine ring, a privileged structure in pharmacology, functionalized with a methyl group and a prop-2-ynyloxy (propargyl ether) side chain. The presence of the alkyne group in the propargyl ether moiety makes this molecule a valuable building block for click chemistry, particularly in 1,3-dipolar cycloaddition reactions with azides to form triazole linkages . This reaction is widely used to create molecular diversity and to conjugate different pharmacophores during the synthesis of potential drug candidates. Researchers can utilize this compound to develop novel chemical entities, such as triazolic derivatives, for screening against various biological targets. While specific biological data for this compound is not available, structurally similar compounds containing the prop-2-ynyloxy group have been investigated in the design of molecules with anticancer properties . Its core structure suggests potential as an intermediate in developing probes for chemical biology or pharmaceuticals targeting conditions like colorectal cancer . The compound is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

69022-72-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-3-prop-2-ynoxypyridine

InChI

InChI=1S/C9H9NO/c1-3-7-11-9-5-4-6-10-8(9)2/h1,4-6H,7H2,2H3

InChI Key

DPOQEVKDXHAFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC#C

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

In a representative procedure, 3-hydroxy-2-methylpyridine is treated with propargyl bromide in the presence of sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in dichloroethane at 40°C for 16 hours, achieving moderate yields (45–55%). The mechanism involves deprotonation of the hydroxyl group by NaOH, followed by nucleophilic substitution (SN2) at the propargyl bromide’s electrophilic carbon.

Key Variables:

  • Base: NaOH, K2CO3, or Cs2CO3.

  • Solvent: Dichloroethane, DMF, or DME.

  • Catalyst: TBAB enhances interfacial reactivity in biphasic systems.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times. For instance, combining 3-hydroxy-2-methylpyridine with propargyl bromide and Cs2CO3 in DMF under microwave conditions (100°C, 300W) for 15 minutes improves yields to 68–72%. The rapid heating minimizes side reactions such as polymerization of the propargyl group.

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable regioselective formation of the propargyl ether linkage.

Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 3-hydroxy-2-methylpyridine and propargyl bromide in the presence of 1,10-phenanthroline as a ligand achieves 60–65% yield. The reaction proceeds at 80°C in DMSO, with K3PO4 as the base. This method avoids harsh basic conditions, preserving sensitive functional groups.

Sonogashira Coupling Adaptations

While traditionally used for carbon-carbon bond formation, modified Sonogashira conditions (PdCl2(PPh3)2, CuI, Et3N) can couple propargyl alcohols with halogenated pyridines. However, this approach requires pre-functionalized pyridine substrates (e.g., 3-bromo-2-methylpyridine), limiting its applicability.

Solid-Phase Synthesis

Solid-supported strategies enhance purification efficiency. A polystyrene-bound variant of 3-hydroxy-2-methylpyridine reacts with propargyl bromide in the presence of DBU (1,8-diazabicycloundec-7-ene), yielding the target compound after resin cleavage with trifluoroacetic acid (TFA). This method achieves 70–75% purity, though scalability remains challenging.

Enzymatic Approaches

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the transesterification between propargyl acetate and 3-hydroxy-2-methylpyridine. Conducted in hexane at 30°C, this method offers 40–50% yield with excellent enantioselectivity (>90% ee). While environmentally benign, enzymatic routes currently lag in efficiency compared to chemical methods.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters across methodologies:

MethodConditionsYield (%)Purity (%)Scalability
Base-MediatedNaOH, TBAB, 40°C, 16h45–5585–90High
Microwave-AssistedCs2CO3, DMF, 100°C, 15min68–7292–95Moderate
Ullmann CouplingCuI, 1,10-phenanthroline, 80°C60–6588–93Low
Solid-PhaseDBU, TFA cleavage70–7585–88Low
EnzymaticLipase B, hexane, 30°C40–5095–98Moderate

Mechanistic Insights and Side Reactions

Propargyl Group Polymerization

The propargyl moiety’s triple bond is prone to polymerization under basic or high-temperature conditions. Adding radical inhibitors (e.g., BHT) or conducting reactions under inert atmospheres mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(prop-2-ynyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2-position, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

2-Methyl-3-(prop-2-ynyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-ynyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the prop-2-yn-1-yloxy group allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Profiles and Key Properties

Compound Name Core Structure Substituents at Pyridine Positions Key Functional Features Reference
2-Methyl-3-(prop-2-ynyloxy)pyridine Pyridine 2-CH₃, 3-OCH₂C≡CH Terminal alkyne for click chemistry; potential for covalent modifications.
ABT-089 Pyridine 2-CH₃, 3-OCH₂(pyrrolidine) Pyrrolidine methoxy group enhances α4β2 nAChR selectivity (Ki = 16 nM).
SIB-1893 Pyridine 2-CH₃, 6-CH₂CH=Ph Styryl group confers noncompetitive mGluR5 antagonism (IC₅₀ = 0.29 µM).
6-Bromo-3-(prop-2-ynyl)imidazo[4,5-b]pyridine Imidazopyridine 3-CH₂C≡CH Alkyne enables functionalization; imidazole core enhances heterocyclic interactions.
Pharmacological Profiles

Table 2: Receptor Selectivity and Activity

Compound Name Primary Target Binding Affinity/IC₅₀ Functional Activity Reference
ABT-089 α4β2 nAChR Ki = 16 nM Partial agonist; neuroprotective (EC₅₀ = 3 µM in ACh release).
SIB-1893 mGluR5 IC₅₀ = 0.29 µM Noncompetitive antagonist; inhibits glutamate signaling.
C4 (Imidazo[1,2-a]pyridine derivative) KRASG12D Comparable to reference compounds Stabilizes inactive KRAS conformation via transition-state modulation.

Key Observations :

  • ABT-089 ’s pyrrolidinylmethoxy group enhances selectivity for α4β2 nAChR, a key target in neurological disorders . In contrast, This compound ’s alkyne group may favor covalent binding or metabolic stability but lacks direct receptor data.
  • SIB-1893’s styryl group facilitates noncompetitive antagonism at mGluR5, highlighting the impact of aromatic substituents on receptor subtype specificity .
  • The imidazopyridine derivative C4 demonstrates how heterocyclic cores (vs. pyridine alone) can stabilize protein conformations, suggesting structural flexibility as a design strategy .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-(prop-2-ynyloxy)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the propargyloxy group (-O-CH₂-C≡CH) to the pyridine core. A common approach is nucleophilic substitution:

  • Step 1 : React 3-hydroxy-2-methylpyridine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Adjust stoichiometry, temperature (60–80°C), and solvent choice to minimize side reactions (e.g., alkyne dimerization). Validate purity using NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structure and purityLook for signals: pyridine protons (δ 7.0–8.5 ppm), propargyloxy group (δ 4.5–5.0 ppm for -O-CH₂-, δ 2.0–2.5 ppm for C≡CH) .
IR Spectroscopy Identify functional groupsPeaks at ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-O-C) .
X-ray Crystallography Resolve 3D structureUse SHELX suite for data refinement. Validate bond angles/distances (e.g., C-O-C ~120°) .
Mass Spectrometry Confirm molecular ionESI-MS: [M+H]⁺ peak at m/z corresponding to C₉H₉NO (calc. 147.07).

Q. How should researchers handle stability challenges during storage and experimentation?

  • Storage : Keep in anhydrous conditions (argon/vacuum-sealed) at –20°C to prevent hydrolysis of the propargyloxy group .
  • Light Sensitivity : Protect from UV exposure (use amber glassware).
  • Incompatibilities : Avoid strong acids/bases, which may cleave the ether linkage. Pre-screen solvents for reactivity (e.g., avoid protic solvents like MeOH for long-term storage) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered propargyl groups) be resolved?

  • Data Collection : Use high-resolution synchrotron radiation to improve data quality.
  • Refinement : Apply SHELXL’s PART and ISOR commands to model disorder. Validate with residual density maps .
  • Validation Tools : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The propargyloxy group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize Cu(I) catalyst loading (1–5 mol%) and reaction time (2–6 hrs) .
  • Sonogashira Coupling : React with aryl halides using Pd(PPh₃)₄ (2 mol%) and CuI (5 mol%) in THF/Et₃N (3:1). Monitor for alkyne homocoupling byproducts via GC-MS .

Q. How can biological activity (e.g., receptor binding) be systematically evaluated?

  • Target Selection : Prioritize receptors with pyridine-binding motifs (e.g., 5-HT₂C, nicotinic acetylcholine receptors) .
  • Assays :
    • In Vitro : Radioligand binding assays (IC₅₀ determination) using HEK293 cells expressing human 5-HT₂C receptors.
    • Functional Activity : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) .
  • SAR Studies : Modify substituents (e.g., methyl, propargyl) to correlate structure with activity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions.
  • Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., 5-HT₂C). Focus on hydrogen bonds between pyridine N and receptor residues .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

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